molecular formula C27H26N4O5 B2941674 2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(4-methoxyphenyl)acetamide CAS No. 941903-91-9

2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(4-methoxyphenyl)acetamide

Cat. No. B2941674
M. Wt: 486.528
InChI Key: ORBNONRASFJTGO-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would typically involve a detailed step-by-step process of how the compound is synthesized, including the starting materials, reagents, and conditions for each step.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any functional groups present.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

  • Spatial Orientations in Anion Coordination : Kalita and Baruah (2010) explored the structure of related amide derivatives, noting their ability to form tweezer-like geometries and channel-like structures through weak interactions. This study highlights the potential of such compounds in molecular self-assembly and coordination chemistry (Kalita & Baruah, 2010).

  • Pharmacological Properties : Kumar et al. (2017) synthesized and evaluated a series of related compounds for antidepressant and antianxiety activities. Their study provides insights into the potential therapeutic applications of such compounds in treating mental health disorders (Kumar et al., 2017).

  • Antibacterial Activity of Derivatives : Research by Anshul Kumar and colleagues (2021) focused on synthesizing and characterizing Terazosin hydrochloride derivatives, including related compounds, and assessing their antibacterial activity against various bacteria, illustrating the potential of these compounds in developing new antibacterial agents (Anshul Kumar et al., 2021).

  • Anti-Inflammatory and Analgesic Agents : Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel derivatives related to the compound and evaluated them for COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities. This underscores the compound's potential utility in developing new drugs for pain and inflammation management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Structural Aspects in Salt and Inclusion Compounds : A study by Karmakar, Sarma, and Baruah (2007) examined structural aspects of related amide-containing derivatives, revealing potential applications in materials science, particularly in the design of fluorescent materials (Karmakar, Sarma, & Baruah, 2007).

  • Structure and Mechanism in Ring Closure Reactions : Verboom and Bos (2010) investigated the ring closure of related carboxamides, providing valuable information on reaction mechanisms and structural transformations, which is essential for synthetic chemistry applications (Verboom & Bos, 2010).

  • Antimicrobial Activities of Azole Derivatives : Başoğlu et al. (2013) synthesized azole derivatives starting from furan-2-carbohydrazide, which included structures similar to the compound . They evaluated these compounds for antimicrobial activities, indicating potential applications in the development of new antimicrobial agents (Başoğlu et al., 2013).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-[2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl]oxy-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O5/c1-34-21-10-8-20(9-11-21)28-25(32)18-36-22-5-2-4-19-7-12-24(29-26(19)22)30-13-15-31(16-14-30)27(33)23-6-3-17-35-23/h2-12,17H,13-16,18H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBNONRASFJTGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCN(CC4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(4-methoxyphenyl)acetamide

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